6β-Oxymorphamine Derivatives Display 1.5–6.1× Antinociceptive Potency Relative to Morphine
In a direct comparison using mouse antinociception models, β-oxymorphamine derivatives 8–12 exhibited potencies ranging from 1.5 to 6.1 times that of morphine when administered intravenously [1]. This demonstrates that the 6β-amino oxymorphamine scaffold yields full agonists with tunable supraspinal potency.
| Evidence Dimension | Antinociceptive potency (intravenous administration) |
|---|---|
| Target Compound Data | β-Oxymorphamine derivatives 8–12: 1.5–6.1 × morphine potency |
| Comparator Or Baseline | Morphine: potency = 1 |
| Quantified Difference | 1.5–6.1-fold greater potency |
| Conditions | Mouse antinociception assay, intravenous (iv) administration; equiactive dose comparison |
Why This Matters
For researchers developing peripherally selective agonists, this quantifies the achievable potency range and confirms that the oxymorphamine core maintains agonist efficacy after conjugation.
- [1] Botros S, Lipkowski AW, Larson DL, Stark PA, Takemori AE, Portoghese PS. Opioid agonist and antagonist activities of peripherally selective derivatives of naltrexamine and oxymorphamine. J Med Chem. 1989;32(9):2068-2071. DOI: 10.1021/jm00129a009. View Source
